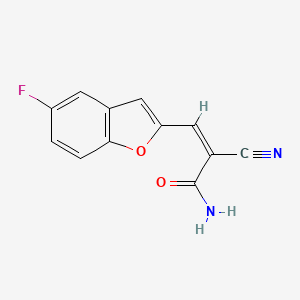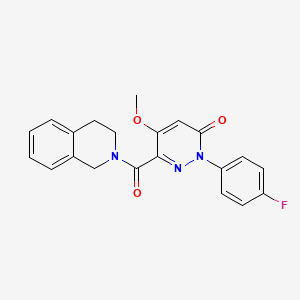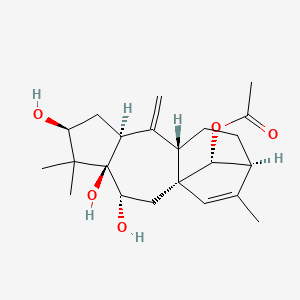
Grayanotoxin IX
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Grayanotoxin IX is a natural compound found in certain plants, particularly in the Rhododendron genus (family: Ericaceae). Unlike regular honey, mad honey contains grayanotoxins, which can lead to intoxication or poisoning when consumed. Mad honey has been historically used for various purposes, including as an aphrodisiac and an alternative therapy for gastrointestinal disorders and hypertension .
Molecular Structure Analysis
The molecular structure of grayanotoxin IX consists of a complex arrangement of atoms. It binds with sodium ion channels, preventing their inactivation and elevating membrane permeability. This modification leads to depolarization and activation of cells .
科学的研究の応用
1. Inhibition of Carbonic Anhydrases
Grayanotoxin III, a compound related to Grayanotoxin IX, has shown significant inhibition of various mammalian carbonic anhydrases (CAs). These enzymes are involved in many physiological processes, including respiration, acid-base balance, and biosynthetic reactions. Grayanotoxin III exhibits a different inhibition profile from traditional sulfonamide CA inhibitors, suggesting potential for developing novel chemotypes acting as CA inhibitors (Durdağı et al., 2014).
2. Neurotoxic Effects
Studies on grayanotoxin (GTX) have focused on its neurotoxic effects, particularly its interaction with sodium channels in muscle and nerve cells. For example, research has shown that GTX can bind to specific sites in the sodium channel protein, affecting the channel's inactivation and activation, which can have significant physiological implications (Kimura et al., 2000).
3. Analgesic Effects
Grayanotoxin has been studied for its analgesic effects in animal models. A study examining the effects of mad honey (which contains grayanotoxin) on pain thresholds in mice found that it exhibits significant analgesic activity, suggesting potential benefits against painful conditions like diabetic neuropathy (Gunduz et al., 2014).
4. Modulation of Immune Responses
Research involving diterpenoids from Rhododendron leaves, including compounds like grayanotoxin, has investigated their potential immunomodulatory activities. However, no significant immunomodulatory activities were observed in a dose-dependent manner, indicating a lack of impact on immune responses (Zhang et al., 2015).
5. Investigating Toxicity and Biological Impact
Several studies have examined the effects of grayanotoxin on various biological systems, such as cardiovascular and neurological systems. These studies provide insights into the mechanisms of action and potential therapeutic applications of grayanotoxin, despite its known toxic effects (Yuki et al., 2001).
6. Quantitative Analysis in Plant Material
Analytical studies have been conducted to quantify grayanotoxin levels in plant materials, such as Rhododendron honey. This type of research is crucial for understanding the distribution of grayanotoxin in natural sources and assessing potential risks associated with consumption (Lechtenberg et al., 2014).
Safety and Hazards
特性
IUPAC Name |
[(1S,3R,4R,6S,8S,10S,13S,16R)-3,4,6-trihydroxy-5,5,14-trimethyl-9-methylidene-16-tetracyclo[11.2.1.01,10.04,8]hexadec-14-enyl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32O5/c1-11-9-21-10-18(25)22(26)16(8-17(24)20(22,4)5)12(2)15(21)7-6-14(11)19(21)27-13(3)23/h9,14-19,24-26H,2,6-8,10H2,1,3-5H3/t14-,15-,16-,17-,18+,19+,21+,22-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZZUXVPBSMLDQC-FTRBOQHKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC23CC(C4(C(CC(C4(C)C)O)C(=C)C2CCC1C3OC(=O)C)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C[C@@]23C[C@H]([C@]4([C@@H](C[C@@H](C4(C)C)O)C(=C)[C@@H]2CC[C@@H]1[C@H]3OC(=O)C)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Grayanotoxin IX | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-methyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2960391.png)
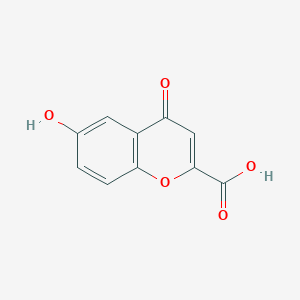
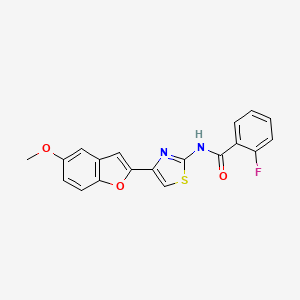
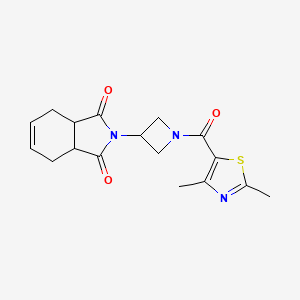
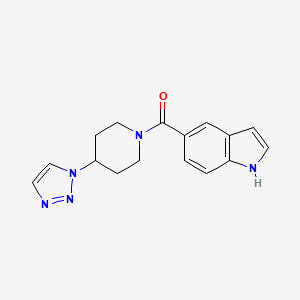
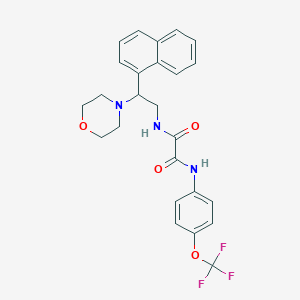
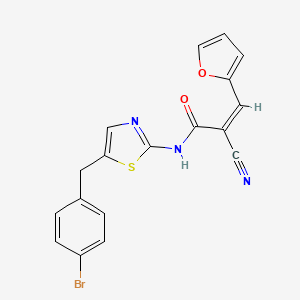
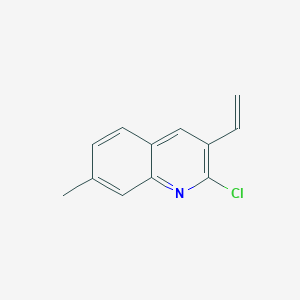
![3-methyl-2-oxo-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2960402.png)
